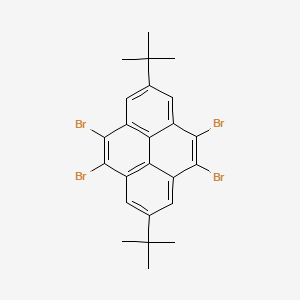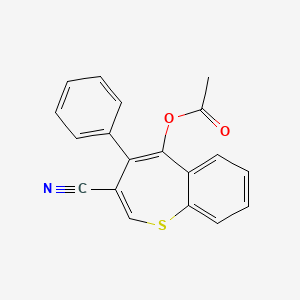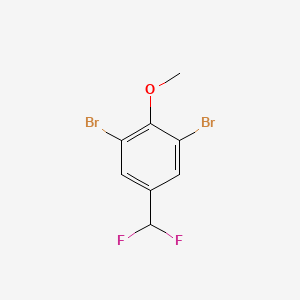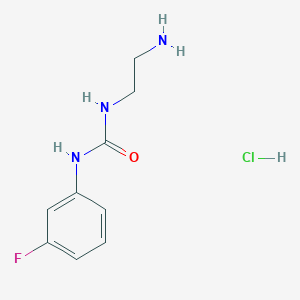![molecular formula C9H12BrNO2 B12084533 O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
O-[3-(3-bromophenoxy)propyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[3-(3-bromophenoxy)propyl]hydroxylamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bromophenoxy group attached to a propyl chain, which is further linked to a hydroxylamine moiety. The presence of the bromine atom and the hydroxylamine group imparts distinct chemical properties to the compound, making it valuable for various research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(3-bromophenoxy)propyl]hydroxylamine typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce a bromine atom at the meta position, yielding 3-bromophenol.
Etherification: 3-bromophenol is then reacted with 3-chloropropanol in the presence of a base, such as potassium carbonate, to form 3-(3-bromophenoxy)propanol.
Hydroxylamination: The final step involves the reaction of 3-(3-bromophenoxy)propanol with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
O-[3-(3-bromophenoxy)propyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenoxypropylhydroxylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenoxypropylhydroxylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-[3-(3-bromophenoxy)propyl]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxylamine group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of O-[3-(3-bromophenoxy)propyl]hydroxylamine involves its interaction with molecular targets through its reactive hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The bromophenoxy group may also contribute to the compound’s activity by facilitating interactions with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(3-bromophenyl)hydroxylamine: Similar structure but lacks the propyl chain.
O-(3-chlorophenoxy)propylhydroxylamine: Similar structure but with a chlorine atom instead of bromine.
O-(3-methylphenoxy)propylhydroxylamine: Similar structure but with a methyl group instead of bromine.
Uniqueness
O-[3-(3-bromophenoxy)propyl]hydroxylamine is unique due to the presence of both the bromophenoxy group and the propyl chain, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12BrNO2 |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
O-[3-(3-bromophenoxy)propyl]hydroxylamine |
InChI |
InChI=1S/C9H12BrNO2/c10-8-3-1-4-9(7-8)12-5-2-6-13-11/h1,3-4,7H,2,5-6,11H2 |
Clé InChI |
WMXIVXVOBIYVLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OCCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B12084484.png)






![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)

